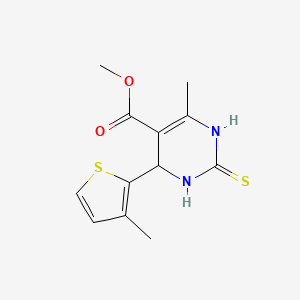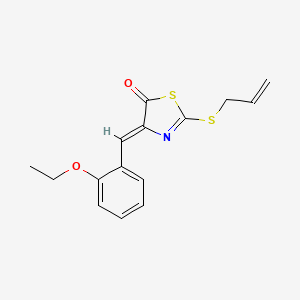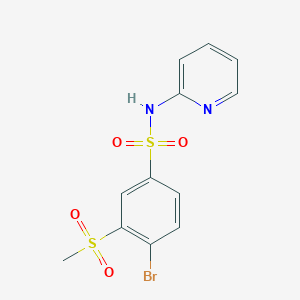
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol, also known as IPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTP is a triazole derivative that has a thiol group, making it a potent antioxidant and free radical scavenger.
作用機序
The mechanism of action of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. The thiol group in this compound can react with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative damage and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
実験室実験の利点と制限
One of the main advantages of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its high antioxidant activity, making it a useful tool in studying oxidative stress-related diseases. This compound is also relatively stable and can be easily synthesized in the lab. However, one limitation of this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal studies. Additionally, this compound's mechanism of action is not fully understood, making it challenging to interpret its effects in some experiments.
将来の方向性
There are several future directions for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol research. One area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its efficacy in vivo. Another potential application for this compound is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Finally, this compound's antimicrobial properties make it a candidate for the development of new antibiotics, which are urgently needed due to the rise of antibiotic-resistant bacteria.
合成法
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized by the reaction of 4-isopropyl-5-mercapto-1,2,4-triazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction occurs through an SN2 mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has shown promise in various scientific research applications. It has been investigated for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. This compound has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-6(2)11-7(4-3-5-12)9-10-8(11)13/h6,12H,3-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJBXZPLRGVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)
![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)